3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)acrylic acid
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Overview
Description
3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)acrylic acid: is an organic compound characterized by the presence of a furan ring substituted with a 2-chloro-4-nitrophenyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-Chloro-4-nitrophenyl Group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the furan ring through a coupling reaction.
Formation of the Acrylic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction, which can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: 3-(5-(2-Amino-4-nitrophenyl)furan-2-yl)acrylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)acrylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid: Similar structure but lacks the nitro group, which can affect its reactivity and applications.
3-(5-(2-Chloro-4-methylphenyl)furan-2-yl)acrylic acid: Similar structure but with a methyl group instead of a nitro group, leading to different chemical properties.
Uniqueness
The presence of both the nitro and chloro groups in 3-(5-(2-Chloro-4-nitrophenyl)furan-2-yl)acrylic acid makes it unique compared to its analogs
Properties
Molecular Formula |
C13H8ClNO5 |
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Molecular Weight |
293.66 g/mol |
IUPAC Name |
(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H8ClNO5/c14-11-7-8(15(18)19)1-4-10(11)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
InChI Key |
HJYSVJANLULBOJ-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C2=CC=C(O2)C=CC(=O)O |
Origin of Product |
United States |
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